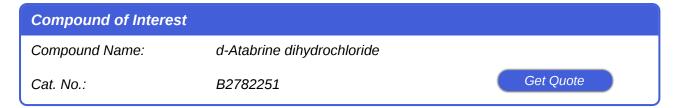


D-Atabrine Dihydrochloride: A Technical Overview of the Active Enantiomer of Quinacrine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine, a synthetic acridine derivative, has a long history of use as an antimalarial and antiprotozoal agent.[1][2][3] More recently, its potential in other therapeutic areas, including oncology and neurodegenerative diseases, has been explored.[4][5][6] Quinacrine is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers: d-Atabrine (the dextrorotatory form) and I-Atabrine (the levorotatory form). Emerging research indicates that these enantiomers can possess differential biological activity. This technical guide focuses on **d-Atabrine dihydrochloride**, identified as an active enantiomer of quinacrine, with a particular emphasis on its known antiprion activity.[7][8][9][10][11] This document provides a compilation of its chemical properties, biological activity, relevant quantitative data, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

d-Atabrine dihydrochloride is the dextrorotatory enantiomer of Atabrine (quinacrine). Its fundamental chemical and physical characteristics are summarized below.



Property	Value	Reference(s)
Molecular Formula	C23H32Cl3N3O	[7][10][12]
Molecular Weight	472.88 g/mol	[7][10][12]
CAS Number	56100-41-5	[7][8][10]
Appearance	Solid	[7][13]
Color	Light yellow to yellow	[7][13]
Canonical SMILES	CINVALID-LINK CCCN(CC)CC.CI.CI	[7][8]

Biological Activity and Mechanism of Action

While much of the mechanistic data has been generated using the racemic mixture of quinacrine, it provides the foundational understanding for the activity of its individual enantiomers. d-Atabrine has been specifically identified as an active enantiomer displaying antiprion activity, while I-Atabrine is noted to be less active.[7][13]

The proposed mechanisms of action for the parent compound, quinacrine, are multifaceted:

- DNA Intercalation: Quinacrine binds to DNA by intercalating between adjacent base pairs, which can inhibit DNA transcription and translation.[1][3][14]
- Signaling Pathway Modulation: It has been shown to suppress the NF-κB signaling pathway while activating p53 signaling, ultimately inducing apoptosis.[5][6][15]
- Enzyme Inhibition: Quinacrine is known to inhibit phospholipase A2.[1][4]
- Alteration of Cellular pH: The compound can increase the pH of acidic intracellular organelles, which may interfere with viral entry and replication processes.[4]

Caption: Proposed signaling pathways of the parent compound, quinacrine.

Quantitative Data



This section summarizes the available quantitative data for d-Atabrine and its parent compound, quinacrine.

Table 2: Solubility Data

Compound	Solvent	Solubility	Reference(s)
d-Atabrine dihydrochloride	DMSO	16.67 mg/mL (35.25 mM)	[7][8]
l-Atabrine dihydrochloride	DMSO	20 mg/mL (42.29 mM)	[13]
l-Atabrine dihydrochloride	H₂O	50 mg/mL (105.74 mM)	[13]

Note: Ultrasonic assistance may be required for dissolution.

Table 3: In Vitro Activity of Quinacrine (Racemic)

Activity Type	Target/Assay	Value (IC₅o / EC₅o)	Cell Line	Reference(s)
Antiviral	SARS-CoV-2 (MOI 0.1)	1.373 μΜ	Vero E6	[4]
Antiviral	SARS-CoV-2 (MOI 0.01)	0.579 μΜ	Vero E6	[4]
Antiprion	PrPSc Inhibition	300 nM (approx. 120 ng/mL)	ScN2a	[16]

Table 4: Pharmacokinetic Data of Quinacrine (Racemic) in Mice



Administrat ion Route & Dose	Tissue	Concentrati on Achieved	Study Duration	Animal Model	Reference(s
Oral, 40 mg/kg/day	Brain	~1 µM	30 days	Wild-type	[17][18]
Oral, 40 mg/kg/day	Brain	~80 µM	30 days	P-gp deficient	[17][18]
Oral, 37.5 mg/kg/day	Brain	400 - 600 ng/g	4 weeks	FVB/CD1	[16]
Oral, 75 mg/kg/day	Brain	~1500 ng/g	4 weeks	FVB/CD1	[16]
Oral, 37.5 mg/kg/day	Plasma	75 - 175 ng/mL	4 weeks	FVB/CD1	[16]

Note: The significant increase in brain concentration in P-glycoprotein (P-gp) deficient mice highlights that quinacrine is a substrate of this efflux transporter, which actively removes the drug from the central nervous system.[17][18]

Table 5: HPLC-Based Enantiomeric Resolution of Quinacrine

The separation of quinacrine's enantiomers has been achieved using a Chirobiotc R column.



Mobile Phase Compositio n (Methanol:A cetonitrile: Water:Triet hylamine)	Analyte	Retention Factor (k)	Separation Factor (α)	Resolution Factor (Rs)	Reference(s)
60:30:10:0.1	Enantiomer 1	1.30	3.54	2.08	[19][20][21]
60:30:10:0.1	Enantiomer 2	4.60	[19][20][21]		

Experimental Protocols

Protocol 1: Enantiomeric Resolution by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the methodology described for the chiral separation of quinacrine.[19] [20][21][22]

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- · Chiral Stationary Phase (Column):
 - Chirobiotc R column (150 x 4.6 mm, 5.0 μm).
- Mobile Phase:
 - Prepare a mixture of Methanol, Acetonitrile, Water, and Triethylamine in a ratio of 60:30:10:0.1 (v/v/v/v).
 - Filter and degas the mobile phase prior to use.
- Chromatographic Conditions:



Flow Rate: 1.0 mL/min.

Detection Wavelength: 450 nm.

Column Temperature: Ambient.

- Sample Preparation:
 - Dissolve racemic quinacrine standard or sample in methanol to a final concentration of 1.0 mg/mL.
- Analysis:
 - Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved into distinct peaks.

Caption: General workflow for chiral separation analysis by HPLC.

Protocol 2: Stock Solution Preparation (In Vitro)

This protocol is for preparing a concentrated stock solution for use in cell-based assays and other in vitro experiments.[7][8]

- Reagents and Materials:
 - o d-Atabrine dihydrochloride powder.
 - Anhydrous or newly opened Dimethyl sulfoxide (DMSO).
- Procedure:
 - To prepare a 10 mM stock solution, weigh out 4.73 mg of d-Atabrine dihydrochloride and dissolve it in 1 mL of DMSO.
 - Aid dissolution by vortexing and/or using an ultrasonic bath. Ensure the solid is completely dissolved.
 - Note: Hygroscopic DMSO can significantly impact solubility.[7][13]



- Storage:
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[7][8][13]

Protocol 3: Example In Vivo Formulation

This protocol provides an example of how to formulate **d-Atabrine dihydrochloride** for administration in animal models.[7]

- Vehicle Preparation:
 - Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 55% Saline.
- Stock Solution:
 - Prepare a concentrated stock of d-Atabrine dihydrochloride in DMSO (e.g., 16.7 mg/mL).
- Final Formulation (Example for 1.67 mg/mL working solution):
 - Take 100 μL of the 16.7 mg/mL DMSO stock solution.
 - \circ Add it to 400 µL of PEG300 and mix thoroughly.
 - Add 50 μL of Tween-80 and mix again.
 - \circ Add 450 µL of Saline to bring the final volume to 1 mL.
 - The resulting solution will have a concentration of 1.67 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Stereochemistry and Biological Relevance

The differential activity between d-Atabrine and I-Atabrine underscores the importance of stereochemistry in drug action. The three-dimensional arrangement of atoms can lead to different binding affinities with chiral biological targets such as enzymes, receptors, and DNA. [14] While both enantiomers of quinacrine showed equal antimalarial activity in one in vitro



study, other activities, such as antiprion effects, appear to be stereoselective.[13][23] This highlights the necessity of evaluating individual enantiomers during the drug development process to potentially enhance therapeutic efficacy and reduce off-target effects.

Caption: Relationship between racemic quinacrine and its enantiomers.

Conclusion and Future Directions

d-Atabrine dihydrochloride is an active enantiomer of the well-known compound quinacrine, demonstrating notable antiprion activity. The data compiled in this guide indicate that while the racemic mixture has been extensively studied, a focused investigation into the properties of the individual d- and l-enantiomers is warranted.

Future research should prioritize:

- Elucidating the specific molecular interactions that differentiate the antiprion activity of d-Atabrine from its levorotatory counterpart.
- Conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies on pure d-Atabrine to determine if its profile differs from the racemate, particularly concerning brain penetration and efflux.
- Evaluating the efficacy and toxicity of the pure d-enantiomer in relevant preclinical models of prion diseases and other potential therapeutic areas.

By isolating and studying the active enantiomer, researchers can potentially develop more potent and safer therapeutics based on the quinacrine scaffold.

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